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Compound of Interest

1-(2-Methylphenyl)-1H-pyrazole-4-
Compound Name:
carbaldehyde

cat. No.: B1351505

An Examination of Molecular Conformation and Crystal Packing Influenced by Phenyl and
Pyrazole Ring Substitutions

The 1-phenyl-1H-pyrazole-4-carbaldehyde scaffold is a versatile building block in the
development of novel pharmaceutical agents and agrochemicals.[1] The spatial arrangement of
its constituent rings and the nature of intermolecular interactions are critical determinants of its
biological activity. X-ray crystallography provides definitive insights into these three-dimensional
structures at the atomic level. This guide compares the single-crystal X-ray diffraction data of
several analogs, highlighting how different substituents on the phenyl and pyrazole moieties
influence key structural parameters.

While the specific crystal structure for 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde is not
publicly available, this guide examines closely related analogs to provide a comparative
framework. The analogs under review include:

e Analog 1: 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[2]
e Analog 2: 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[3]

e Analog 3: 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde[4]

Comparative Crystallographic Data

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1351505?utm_src=pdf-interest
https://www.chemimpex.com/products/26599
https://www.benchchem.com/product/b1351505?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3201428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9635423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4257204/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

The crystallographic data reveals significant conformational differences among the analogs,

primarily in the relative orientations of the aromatic rings. These variations, expressed as

dihedral angles, are dictated by the steric and electronic effects of the substituents.

Parameter Analog 1[2] Analog 2[3] Analog 3[4]
Formula C17H14N202 Ci1sH16N202 Ci1sH13Ns0
Crystal System Monoclinic Monoclinic Monoclinic
Space Group P2i/c P2i/c P2i/c
a=8.6207 Ab = a =10.5962 Ab = a=19.5807 Ab =
Unit Cell Dimensions 7.1695 Ac = 22.9228 11.5391 Ac =12.6736  15.1720 Ac = 8.7370
Ap =99.168° AB =97.436° Ap =93.618°

Dihedral Angle 1

Pyrazole / Phenyl
Ring: 45.99°

Pyrazole / Phenyl
Ring: 22.68°

Pyrazole / Phenyl
Ring: 34.95°

Dihedral Angle 2

Pyrazole / Phenoxy
Ring: 73.67°

Pyrazole / (4-
methylphenoxy) Ring:
N/A

Pyrazole / Pyrrolyl
Ring: 58.99°

Key Interactions

Weak C—H---1t

interaction[2]

Aromatic -1t
stacking, weak C—

H---Tt interactions[3]

Pairwise C—H---O
interactions forming

dimers[4]

Analysis of Structural Data:

The dihedral angle between the central pyrazole ring and the N1-substituted phenyl ring varies

significantly across the analogs. In Analog 2, this angle is the smallest at 22.68°, suggesting a

more coplanar arrangement, which is influenced by the methylphenoxy group at the 5-position.

[3] In contrast, Analog 1 exhibits a larger twist of 45.99°.[2] Analog 3 falls in between with an

angle of 34.95°.[4] These torsional differences directly impact the overall molecular shape and

the potential for intermolecular interactions.

The crystal packing is also distinct. Analog 2 features aromatic —Tt stacking, a common

stabilizing interaction in aromatic compounds.[3] Analog 3 is characterized by C—H:--O

hydrogen bonds that link molecules into dimers, which then form corrugated sheets.[4] Analog
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1, lacking strong hydrogen bond donors or acceptors, exhibits only weak C—H---1t interactions.

[2]

Experimental Protocols

The determination of these crystal structures follows a standardized workflow, from crystal
preparation to data refinement. The methodologies detailed in the source publications provide a
representative protocol for researchers working with similar compounds.

Synthesis and Crystallization: The synthesis of these pyrazole-4-carbaldehyde derivatives is
often achieved via the Vilsmeier-Haack reaction, which formylates a suitable hydrazone
precursor.[5][6] For example, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be
reacted with phenol or p-cresol in dimethyl sulfoxide (DMSO) with a base like potassium
hydroxide. The mixture is heated, then poured onto ice to precipitate the solid product, which is
subsequently filtered, washed, and recrystallized from a solvent such as ethanol to yield single
crystals suitable for X-ray diffraction.[2][3]

X-ray Data Collection and Structure Refinement:

» Crystal Mounting: A suitable single crystal is selected and mounted on a diffractometer, often
at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[2][4]

» Data Collection: The diffractometer (e.g., Bruker SMART APEXII CCD) uses a specific
radiation source (e.g., Mo Ka) to collect diffraction data as the crystal is rotated.[2][4] A multi-
scan absorption correction is applied to the collected data.[2]

o Structure Solution: The crystal structure is solved using direct methods (e.g., with software
like SHELXS) which determines the initial positions of the atoms in the asymmetric unit.[7]

» Structure Refinement: The atomic positions and other parameters are refined using a full-
matrix least-squares method on F2, typically with software like SHELXL.[8][9] Hydrogen
atoms are generally placed in geometrically calculated positions and refined using a riding
model.[2] The final structure is validated and analyzed for its geometric properties and
intermolecular interactions.

Visualized Experimental Workflow
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The process from a synthesized compound to a fully characterized crystal structure can be
visualized as a logical sequence of steps.

General Workflow for X-ray Crystallography

Synthesis & Crystallization

Chemical Synthesis

'

Purification

'

Recrystallization
(Growth of Single Crystal)

Data CoIIeot;ion & Processing

Crystal Mounting

'

X-ray Diffraction Data
Collection

Y

Data Reduction &
Absorption Correction

Structure S(élution & Analysis

Structure Solution
(e.g., Direct Methods)

'

Structural Refinement

'

Data Validation &
Analysis (CIF)
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Click to download full resolution via product page
Caption: A flowchart illustrating the key stages of single-crystal X-ray analysis.

This comparative guide underscores the structural diversity within the 1-phenyl-1H-pyrazole-4-
carbaldehyde family. The crystallographic data presented provides a valuable resource for
researchers, enabling a deeper understanding of the structure-property relationships that
govern the efficacy of these compounds in drug design and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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